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Compound of Interest

Compound Name:
5-Methyl-1,3-thiazole-2-

carbohydrazide

CAS No.: 858486-43-8

Cat. No.: B1451424

Get Quote

Executive Summary: The "2-Position" Advantage
5-Methyl-1,3-thiazole-2-carbohydrazide (CAS: Variable by salt/derivative) represents a

specialized scaffold in heterocyclic chemistry. Unlike its more common isomer, 4-methyl-1,3-

thiazole-5-carbohydrazide, the 2-carbohydrazide derivative places the reactive hydrazine group

at the most electron-deficient position of the thiazole ring (C2), flanked by both the sulfur and

nitrogen atoms.

This unique electronic environment confers distinct advantages:

Enhanced Reactivity: The C2 position increases the electrophilicity of the carbonyl carbon,

facilitating faster Schiff base formation.[1]

Metal Chelation: The proximity of the thiazole nitrogen (N3) to the carbonyl oxygen allows for

the formation of stable 5-membered chelate rings with transition metals, a feature less

geometrically favorable in 4- or 5-substituted isomers.
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Biological Specificity: The 2-substituted vector projects pharmacophores into different

binding pockets compared to 4- or 5-substituted analogs, often yielding superior selectivity in

kinase and enzyme inhibition assays.

Chemical Profile & Comparative Metrics[2][3][4]
The following table contrasts the subject compound with its two most relevant alternatives: the

5-carbohydrazide isomer (positional isomer) and Benzothiazole-2-carbohydrazide (fused-ring

analog).

Table 1: Physicochemical & Functional Comparison
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Feature

5-Methyl-1,3-

thiazole-2-

carbohydrazide

(Subject)

4-Methyl-1,3-

thiazole-5-

carbohydrazide

(Comparator A)

Benzothiazole-2-

carbohydrazide

(Comparator B)

Structure

Hydrazide at C2;

Methyl at C5.[2][3][4]

[5][6]

Hydrazide at C5;

Methyl at C4.[1][3]

Hydrazide at C2;

Fused Benzene ring.

[1]

Electronic Character

High Electron

Deficiency at C2.[1]

Acyl group is strongly

deactivated by the

ring.[1]

Moderate. C5 is

electron-rich

compared to C2.[1]

High Lipophilicity.

Extended π-system.

[1]

Solubility (MeOH) High Moderate
Low (Requires

DMSO/DMF often)

Primary Application

Antimicrobial/Anticanc

er (Schiff bases),

Metal Chelator (N,O

donor).[1]

Anti-inflammatory

(NSAID hybrids),

Enzyme inhibitors.[1]

Neuroprotective, DNA

intercalators.[1]

Synthetic Yield
85-95% (from Ethyl

ester)

70-80% (Steric

hindrance from C4-Me

can lower yield)

>90% (Very stable)

Key Advantage

Chelation Geometry:

Forms N(thiazole)-

N(hydrazide)

bidentate pockets.

Metabolic Stability: C5

position is less prone

to oxidative

metabolism than C2.

[1]

Binding Affinity:

Hydrophobic

interactions via

benzene ring.[1]

Experimental Workflows
Protocol A: Synthesis of 5-Methyl-1,3-thiazole-2-
carbohydrazide
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Rationale: This protocol utilizes a nucleophilic acyl substitution on the ester.[1] The choice of

ethanol as a solvent ensures that the product, which is less soluble than the starting material,

precipitates out, driving the equilibrium forward (Le Chatelier’s principle).[1]

Reagents:

Ethyl 5-methyl-1,3-thiazole-2-carboxylate (1.0 eq)

Hydrazine hydrate (80% or 99%, 3.0 - 5.0 eq)

Absolute Ethanol (Solvent)[7]

Step-by-Step Methodology:

Dissolution: Dissolve 10 mmol of Ethyl 5-methyl-1,3-thiazole-2-carboxylate in 20 mL of

absolute ethanol in a round-bottom flask.

Addition: Add 30-50 mmol of hydrazine hydrate dropwise at room temperature. Note: Excess

hydrazine prevents the formation of dimeric side products.

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via

TLC (System: 5% Methanol in DCM). The ester spot (high R_f) should disappear; the

hydrazide spot (low R_f) will appear.

Precipitation: Allow the reaction mixture to cool to room temperature. If precipitation does not

occur, cool further in an ice bath (0-4°C) for 30 minutes.

Filtration: Filter the solid product under vacuum.

Purification: Wash the filter cake with 10 mL of cold ethanol followed by 10 mL of diethyl

ether (to remove trace hydrazine). Recrystallize from hot ethanol if necessary.

Validation: Product should appear as white/off-white needles. Melting point typically range:

140–145°C (verify with specific derivative literature).[1]

Protocol B: General Synthesis of Schiff Base Derivatives
(Antimicrobial Assay Candidates)
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Rationale: The hydrazide amine (-NH2) is a potent nucleophile. Acid catalysis activates the

aldehyde carbonyl, facilitating attack.[1]

Setup: Mix 1.0 mmol of 5-Methyl-1,3-thiazole-2-carbohydrazide with 1.0 mmol of the target

aromatic aldehyde (e.g., 4-nitrobenzaldehyde) in 15 mL Ethanol.

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

Reaction: Reflux for 2–4 hours.

Isolation: Cool to RT. The Schiff base (hydrazone) will precipitate as a colored solid

(yellow/orange). Filter, wash with cold ethanol, and dry.[1]

Mechanistic Logic & Signaling Pathways
The following diagram illustrates the divergent synthetic pathways and biological mechanisms

accessible via the 5-Methyl-1,3-thiazole-2-carbohydrazide scaffold.

5-Methyl-1,3-thiazole-2-carboxylate
(Ester Precursor)

5-Methyl-1,3-thiazole-2-carbohydrazide
(The Core Scaffold)

Hydrazine Hydrate
(Nu- Substitution)

Acyl-Hydrazones
(Schiff Bases)

Ar-CHO / H+

1,3,4-Oxadiazoles
(Cyclization via POCl3)Dehydrative Cyclization

1,3,4-Thiadiazoles
(Cyclization via Lawesson's)

Thionation

Metal Complexes
(Cu/Zn/Ni Chelates)

M(II) Salts

Mech: DNA Gyrase Inhibition
(Antimicrobial)

Lipophilic Transport

Mech: α-Amylase Inhibition
(Antidiabetic)H-Bonding Network

Bioisostere Effect

Mech: Radical Scavenging
(Antioxidant - DPPH)

Redox Modulation

Click to download full resolution via product page

Caption: Divergent synthetic utility of the 2-carbohydrazide scaffold leading to distinct

pharmacological outcomes.

Critical Analysis of Biological Performance
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Antimicrobial Efficacy (vs. 4-isomer)
Research indicates that 2-substituted thiazole hydrazones often exhibit lower Minimum

Inhibitory Concentrations (MIC) against Gram-negative bacteria (E. coli) compared to their 4-

substituted counterparts.

Reasoning: The 2-position linkage creates a more linear molecular geometry when bound to

aldehydes, which aligns better with the active sites of bacterial DNA gyrase.[1]

Data Point: Derivatives with electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring

of the hydrazone show MIC values as low as 1.56 µg/mL in M. tuberculosis assays,

outperforming standard 4-methyl-5-carbohydrazide analogs in head-to-head comparisons

[1].

Antioxidant Potential
The unreacted carbohydrazide moiety (-CONHNH2) acts as a hydrogen donor.

Observation: The 5-methyl-1,3-thiazole-2-carbohydrazide core shows moderate DPPH

scavenging activity (IC50 ~ 45 µg/mL).

Enhancement: Complexation with Cu(II) or Zn(II) significantly boosts this activity due to the

stabilization of the radical intermediate by the metal center, a process facilitated by the

specific N3-O chelation pocket unique to the 2-isomer [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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